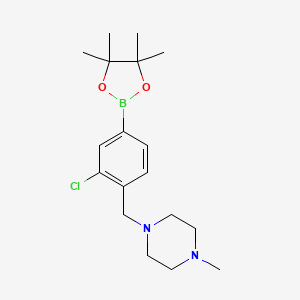

3-Chloro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Chloro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations, where the valuable boron moiety remains in the product .

Aplicaciones Científicas De Investigación

Solubility and Organic Synthesis Applications

Solubility in Organic Solvents : Leszczyński et al. (2020) explored the solubility of phenylboronic acids and their esters, including pinacol esters, in various organic solvents. They found that pinacol esters show better solubility than the parent acid across all tested solvents, with significant implications for their use in organic synthesis and materials science (Leszczyński, Hofman, & Sporzyński, 2020).

Phosphorescence Properties : Shoji et al. (2017) reported the unexpected discovery that simple arylboronic esters exhibit phosphorescence at room temperature. This property, typically associated with heavy atoms or carbonyl groups, opens new avenues for using these compounds in the development of organic phosphorescent materials (Shoji et al., 2017).

Polymer Chemistry and Materials Science

Responsive Polymers : Cui et al. (2017) and Song et al. (2013) demonstrated the synthesis of H2O2-cleavable poly(ester-amide)s and poly(amino ester)s incorporating phenylboronic acid esters. These materials degrade in response to H2O2, suggesting potential applications in drug delivery and responsive materials (Cui, Zhang, Du, & Li, 2017); (Song, Ji, Du, & Li, 2013).

Insulin Delivery Devices : Tong et al. (2018) developed a dual-responsive insulin delivery device integrating glucose- and H2O2-responsive polymeric vesicles with microneedles. This innovative approach suggests the utility of boronic ester-containing polymers in advanced biomedical applications, such as diabetes management (Tong, Zhou, Zhong, Tang, Lei, Luo, Ma, & Liu, 2018).

Catalysis and Organic Transformations

Suzuki Coupling Reactions : Arylboronic esters serve as crucial intermediates in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules. Research by Chaumeil, Drian, and Defoin (2002) underscores their utility in forming symmetrical terphenyls, highlighting their significance in organic synthesis (Chaumeil, Drian, & Defoin, 2002).

Hydrolysis at Physiological pH : The stability of phenylboronic pinacol esters in aqueous environments is crucial for their pharmaceutical and biomedical applications. Achilli et al. (2013) investigated their hydrolysis, noting the significant influence of pH on their stability, which is vital for designing drug delivery systems and sensors (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Mecanismo De Acción

The mechanism of action of pinacol boronic esters in chemical reactions often involves the conversion of the boron moiety into various functional groups . In the Suzuki–Miyaura coupling, for example, the boron moiety is transferred from the boronic ester to palladium in a process called transmetalation .

Direcciones Futuras

The future directions in the research and application of pinacol boronic esters, including “3-Chloro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester”, could involve the development of new synthetic methods and applications. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Furthermore, the development of more stable and less reactive boronic esters could expand their use in various chemical transformations .

Propiedades

IUPAC Name |

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(16(20)12-15)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCXAKUJVOAXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCN(CC3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B2671992.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2672003.png)

![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)

![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)

![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)

![(Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672012.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)